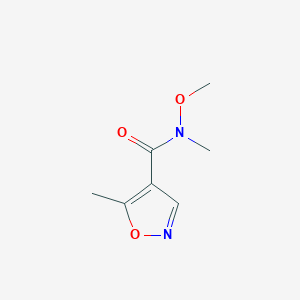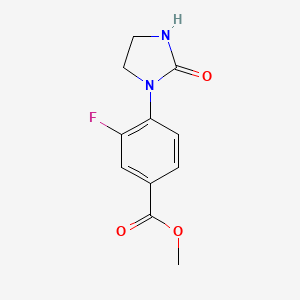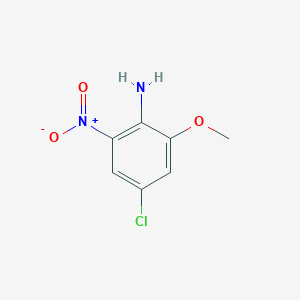
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
- A study by Froelich et al. (1996) discusses the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the utility of N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in synthesizing diamines and diamino alcohols which have applications in medicinal chemistry (Froelich et al., 1996).
Synthesis of Heterocyclic Schiff Bases
- Research by Pandey and Srivastava (2011) indicates that derivatives of 3-aminomethyl pyridine, related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, can be synthesized and have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Cholinergic and Dopaminergic Effects
- A study by Ginos et al. (1975) explores the effects of molecular segments of apomorphine and dopaminergic effects of N,N-dialkylated dopamines, highlighting the importance of compounds like N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in neurological research (Ginos et al., 1975).
Synthesis and Bioactivity
- Xue Si-jia (2011) synthesized a compound related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, demonstrating its potential inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
- Tacke et al. (2003) studied sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, indicating the importance of such compounds in developing ligands with high affinity and selectivity for central nervous system receptors (Tacke et al., 2003).
Bone Formation and Wnt Beta-Catenin Signaling
- Pelletier et al. (2009) discuss the discovery and optimization of a compound targeting the Wnt beta-catenin cellular messaging system, highlighting the potential role of similar compounds in treating bone disorders (Pelletier et al., 2009).
Dual Inhibition of Cholinesterase and Monoamine Oxidase
- Bautista-Aguilera et al. (2014) synthesized a new compound as a cholinesterase and monoamine oxidase dual inhibitor, demonstrating the utility of similar compounds in neurological research (Bautista-Aguilera et al., 2014).
Cellular Imaging and Photocytotoxicity
- Basu et al. (2014) synthesized iron(III) complexes for cellular imaging and photocytotoxicity studies, indicating potential applications in medical imaging and therapy (Basu et al., 2014).
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15-16H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOEERUKSVLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)







